molecular formula C19H18ClNO4 B11383045 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide

2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide

Cat. No.: B11383045
M. Wt: 359.8 g/mol
InChI Key: HEEHWJDSRKSGQG-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Chlorocreasin can be synthesized through a multistep process:
      • Start with p-chloro-m-cresol (1).
      • React it with ethylchloroacetate to yield 2-(4-chloro-3-methylphenoxy) acetate (2).
      • Treatment of (2) with hydrazine hydrate produces 2-(4-chloro-3-methylphenoxy) acetohydrazide (3).
      • Finally, react compound (3) with various aromatic furfural aldehydes to obtain the desired Schiff bases (4a–k).
  • Chemical Reactions Analysis

    • Chlorocreasin undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents include hydrazine hydrate, furfural aldehydes, and other aromatic compounds.
    • Major products formed are the Schiff bases (4a–k) with diverse substituents.
  • Scientific Research Applications

      Antibacterial Activity: Chlorocreasin exhibits promising antibacterial effects against Gram-positive strains (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

      Anthelmintic Activity: It also shows significant activity against earthworm species (Pheretima posthuma and Perionyx excavates).

  • Mechanism of Action

    • The precise mechanism remains an active area of research.
    • Molecular targets and pathways involved in its antibacterial and anthelmintic effects need further exploration.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C19H18ClNO4

    Molecular Weight

    359.8 g/mol

    IUPAC Name

    2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide

    InChI

    InChI=1S/C19H18ClNO4/c1-14-10-15(6-7-18(14)20)25-13-19(22)21(11-16-4-2-8-23-16)12-17-5-3-9-24-17/h2-10H,11-13H2,1H3

    InChI Key

    HEEHWJDSRKSGQG-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl

    Origin of Product

    United States

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